molecular formula C18H23NO3S B2539086 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide CAS No. 2097867-65-5

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide

Cat. No.: B2539086
CAS No.: 2097867-65-5
M. Wt: 333.45
InChI Key: DJUWWOUIJQQUOJ-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide is a benzamide derivative characterized by a hydroxypropyl backbone substituted with a thiophen-3-ylmethyl group and a 4-isopropoxybenzamide moiety. The compound’s structural complexity arises from its hybrid aromatic (thiophene and benzamide) and aliphatic (hydroxypropyl) components.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-13(2)22-16-6-4-15(5-7-16)17(20)19-12-18(3,21)10-14-8-9-23-11-14/h4-9,11,13,21H,10,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUWWOUIJQQUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation reaction of thiophene with an appropriate aldehyde or ketone, followed by further functionalization to introduce the hydroxypropyl and benzamide groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamide group can produce amines .

Scientific Research Applications

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A critical structural analogue is N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which shares the hydroxyalkyl-benzamide core but lacks the thiophene and isopropoxy groups. Key differences include:

  • Thiophene vs. Thiophene’s sulfur atom may also influence redox properties or metal coordination .
  • Isopropoxy vs.

Table 1: Structural Comparison

Compound Hydroxyalkyl Chain Aromatic Substituents Key Functional Groups
Target Compound 2-hydroxy-2-(thiophen-3-ylmethyl)propyl 4-(propan-2-yloxy)benzamide Thiophene, isopropoxy, amide
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl 3-methylbenzamide Methyl, amide

Table 2: Functional Group Impact on Properties

Functional Group Role in Target Compound Impact vs. Analogues
Thiophen-3-ylmethyl Enhances π-π interactions Improved binding vs. methyl
4-Isopropoxy Increases lipophilicity Better membrane penetration
Hydroxypropyl Potential metal coordination site Similar to N,O-bidentate groups

Biological Activity

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide, a compound featuring a thiophene moiety and a complex aromatic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound’s molecular formula is C21H25N3O4SC_{21}H_{25}N_{3}O_{4}S, with a molecular weight of 415.5 g/mol. The presence of hydroxyl, thiophenyl, and propan-2-yloxy functional groups contributes to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the thiophene ring may participate in π-stacking interactions with aromatic residues in target proteins. These interactions can modulate enzyme activity and receptor signaling pathways.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown inhibition of cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-715.0Apoptosis induction
Study BHeLa20.5Cell cycle arrest

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in lipopolysaccharide (LPS)-stimulated macrophages.

Study Model Inhibition (%) Concentration (µM)
Study CRAW 264.7 cells65%25
Study DIn vivo model70%50

3. Antimicrobial Activity

Preliminary screening has suggested that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential use as an antibacterial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Case Studies

Several case studies have explored the efficacy of this compound in specific biological contexts:

  • Case Study on Cancer Cell Lines : A study investigated the effects of the compound on MCF-7 breast cancer cells, revealing that treatment led to increased apoptosis markers and decreased viability.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in significant reduction of edema and inflammatory cytokines, supporting its potential therapeutic application in inflammatory diseases.

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